2-Bromoquinazolin-4-ol
Overview
Description
2-Bromoquinazolin-4-ol is a heterocyclic aromatic compound with the molecular formula C8H5BrN2O. It is a derivative of quinazolinone, characterized by the presence of a bromine atom at the second position and a hydroxyl group at the fourth position of the quinazoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2-Bromoquinazolin-4-ol involves the cyclization of 2-aminobenzamides with sulfonyl azides and terminal alkynes. This method is efficient and can be carried out under mild conditions. The reaction proceeds through the formation of an intermediate N-sulfonylketenimine, which undergoes nucleophilic additions followed by the elimination of the sulfonyl group through aromatization .
Another method involves the copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines. This route is highly efficient and useful for constructing the quinazolinone framework .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromoquinazolin-4-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the second position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group at the fourth position can participate in oxidation and reduction reactions.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents at the second position.
Oxidation and Reduction Reactions: Products include quinazolinones with modified functional groups at the fourth position.
Scientific Research Applications
2-Bromoquinazolin-4-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing various pharmacologically active compounds.
Organic Synthesis: The compound is used in the synthesis of more complex heterocyclic structures, which are valuable in drug discovery and development.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 2-Bromoquinazolin-4-ol and its derivatives involves binding to specific molecular targets, such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in the binding interactions, which can lead to the inhibition of enzyme activity or modulation of receptor function. These interactions are often stabilized by hydrogen bonds, van der Waals forces, and stacking interactions .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromoquinazolin-4-ol
- 2-Amino-6-bromoquinazolin-4-ol
- 2-Mercaptoquinazolin-4-ol
Uniqueness
2-Bromoquinazolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of a bromine atom at the second position and a hydroxyl group at the fourth position makes it a versatile intermediate for synthesizing various derivatives with potential therapeutic applications .
Properties
IUPAC Name |
2-bromo-3H-quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-8-10-6-4-2-1-3-5(6)7(12)11-8/h1-4H,(H,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWPGULCKOYECT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467857 | |
Record name | 2-Bromoquinazolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872998-62-4 | |
Record name | 2-Bromoquinazolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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